2-(6-Chloro-5-fluoropyridin-3-yl)acetonitrile
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Overview
Description
2-(6-Chloro-5-fluoropyridin-3-yl)acetonitrile is an organic compound with the molecular formula C7H4ClFN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloro and fluoro substituent on the pyridine ring, along with an acetonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-5-fluoropyridin-3-yl)acetonitrile typically involves the halogenation of pyridine derivatives followed by the introduction of the acetonitrile group. One common method involves the reaction of 6-chloro-5-fluoropyridine with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-5-fluoropyridin-3-yl)acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-(6-Chloro-5-fluoropyridin-3-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-5-fluoropyridin-3-yl)acetonitrile involves its interaction with specific molecular targets. The chloro and fluoro substituents on the pyridine ring can influence the compound’s binding affinity to enzymes or receptors. The acetonitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile
- 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile
- (6-Chloro-2-fluoropyridin-3-yl)methanol
Uniqueness
2-(6-Chloro-5-fluoropyridin-3-yl)acetonitrile is unique due to the specific positioning of the chloro and fluoro groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The presence of the acetonitrile group also adds to its versatility in various chemical reactions and applications.
Biological Activity
2-(6-Chloro-5-fluoropyridin-3-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of halogen atoms in its structure, particularly fluorine and chlorine, enhances its pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyridine derivatives. For instance, a related compound demonstrated potent inhibition of CDK8 and CDK19 kinases, which are implicated in cancer progression. The IC50 values for these interactions were reported at 7.2 nM and 6.0 nM, respectively .
Table 1: Anticancer Activity of Related Compounds
Compound | Target | IC50 (nM) |
---|---|---|
This compound | CDK8 | 7.2 |
This compound | CDK19 | 6.0 |
Compound 6 | WNT Pathway | 23 |
In vitro studies have shown that compounds with similar structures can effectively inhibit cancer cell proliferation, suggesting that this compound may exhibit similar properties .
Antimicrobial Activity
The antimicrobial properties of 5-fluoropyridine derivatives have been well-documented. A study on related compounds showed promising results against gram-positive bacteria, with some derivatives exhibiting minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like linezolid . This suggests that this compound might also possess notable antimicrobial properties.
Table 2: Antimicrobial Activity
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 0.25 |
Compound B | Streptococcus pneumoniae | 0.50 |
The mechanism by which pyridine derivatives exert their biological effects often involves interaction with specific molecular targets such as kinases and enzymes involved in cellular signaling pathways. For example, the inhibition of CDK8/19 leads to reduced cell proliferation in cancer cells . Moreover, the presence of fluorine atoms has been shown to enhance binding affinities due to increased lipophilicity and altered electronic properties .
Case Study 1: Inhibition of Cancer Cell Proliferation
A study evaluated the effect of a series of pyridine-based compounds on L1210 mouse leukemia cells. The results indicated that these compounds exhibited potent inhibition with IC50 values in the nanomolar range . The mechanism was attributed to the intracellular release of active metabolites that interfere with DNA synthesis.
Case Study 2: Antibacterial Efficacy
In another investigation, a related pyridine derivative was tested against multiple drug-resistant bacterial strains. The compound not only inhibited bacterial growth but also disrupted biofilm formation, indicating a dual mechanism of action that could be beneficial in treating chronic infections .
Properties
Molecular Formula |
C7H4ClFN2 |
---|---|
Molecular Weight |
170.57 g/mol |
IUPAC Name |
2-(6-chloro-5-fluoropyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C7H4ClFN2/c8-7-6(9)3-5(1-2-10)4-11-7/h3-4H,1H2 |
InChI Key |
WNCXSBRWEMODPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)Cl)CC#N |
Origin of Product |
United States |
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